N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that combines adamantyl, thiazole, and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the adamantyl-thiazole intermediate, followed by the formation of the quinoline core. The final step involves the coupling of these intermediates under specific reaction conditions .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The thiazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents like dichloromethane and ethanol, with reactions conducted at temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted thiazole and quinoline compounds .
Scientific Research Applications
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide: A similar compound with a slightly different structure, leading to variations in its chemical and biological properties.
4-(1-Adamantyl)-1,2,3-thiadiazole: Another compound containing the adamantyl group, but with a different heterocyclic system.
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is unique due to its combination of adamantyl, thiazole, and quinoline moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C26H27N3O3S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C26H27N3O3S/c30-22-18-5-1-3-17-4-2-6-29(21(17)18)24(32)20(22)23(31)28-25-27-19(13-33-25)26-10-14-7-15(11-26)9-16(8-14)12-26/h1,3,5,13-16,30H,2,4,6-12H2,(H,27,28,31) |
InChI Key |
ZEQNJNGSPYVWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=NC(=CS4)C56CC7CC(C5)CC(C7)C6)O |
Origin of Product |
United States |
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